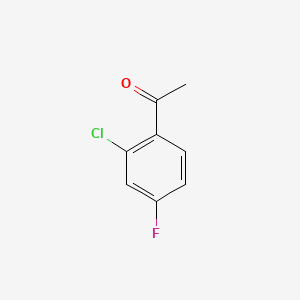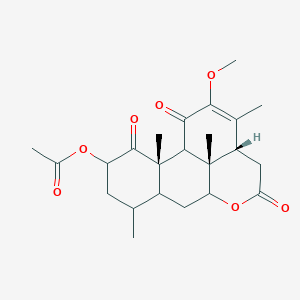
Quinoline iso-amyl iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Quinoline iso-amyl iodide is a chemical compound that belongs to the class of quinoline derivatives Quinoline itself is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring this compound is characterized by the presence of an iso-amyl group and an iodine atom attached to the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoline iso-amyl iodide typically involves the iodination of quinoline derivatives. One common method is the reaction of quinoline with iso-amyl iodide in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent such as acetonitrile or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, can enhance the sustainability of the production process.
化学反応の分析
Types of Reactions: Quinoline iso-amyl iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new quinoline derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which are valuable intermediates in organic synthesis.
Reduction Reactions: Reduction of this compound can yield quinoline derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents to facilitate reduction.
Major Products Formed:
Substitution Reactions: Products include quinoline derivatives with different substituents, such as quinoline amines or quinoline thiols.
Oxidation Reactions: Quinoline N-oxides are the primary products.
Reduction Reactions: Reduced quinoline derivatives with various functional groups are obtained.
科学的研究の応用
Quinoline iso-amyl iodide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.
Organic Synthesis: this compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: Quinoline derivatives, including this compound, are studied for their interactions with biological targets, such as enzymes and receptors, to understand their mechanism of action and potential therapeutic applications.
作用機序
Quinoline iso-amyl iodide can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the iso-amyl and iodine substituents.
Quinoline N-oxide: An oxidized derivative with different chemical reactivity and biological activity.
Chloroquine: A well-known antimalarial drug that contains a quinoline ring system but with different substituents.
Uniqueness: this compound is unique due to the presence of the iso-amyl group and iodine atom, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications in research and industry.
類似化合物との比較
- Quinoline N-oxide
- Chloroquine
- Mefloquine
- Quinoline thiols
特性
CAS番号 |
54899-89-7 |
|---|---|
分子式 |
C14H18IN |
分子量 |
327.20 g/mol |
IUPAC名 |
1-iodo-3-methylbutane;quinoline |
InChI |
InChI=1S/C9H7N.C5H11I/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2)3-4-6/h1-7H;5H,3-4H2,1-2H3 |
InChIキー |
QESOGCIZVFKQGA-UHFFFAOYSA-N |
SMILES |
CC(C)CC[N+]1=CC=CC2=CC=CC=C21.[I-] |
正規SMILES |
CC(C)CCI.C1=CC=C2C(=C1)C=CC=N2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine](/img/structure/B1631007.png)









